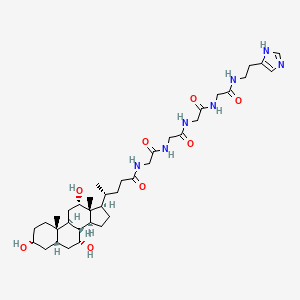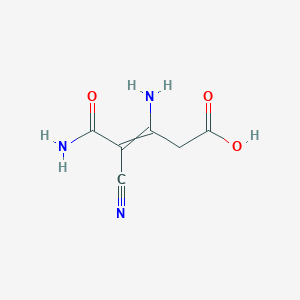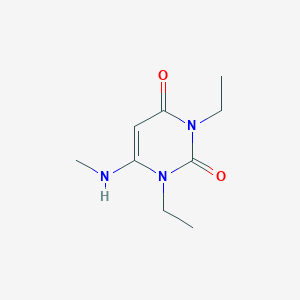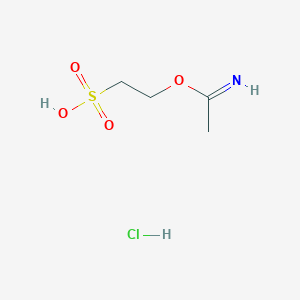
Cholyltetraglycylhistamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholyltetraglycylhistamine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of histamine, a biogenic amine involved in local immune responses, and is modified with cholyl and glycine groups to enhance its properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholyltetraglycylhistamine typically involves the stepwise addition of glycine residues to a histamine backbone, followed by the conjugation of a cholyl group. The process can be summarized as follows:
Histamine Activation: Histamine is first activated using a suitable reagent such as carbodiimide to form an intermediate that can react with glycine.
Glycine Addition: Glycine is added stepwise under controlled conditions, often using protecting groups to ensure selective reactions. Each addition requires activation of the carboxyl group of glycine, typically using reagents like N-hydroxysuccinimide (NHS) and carbodiimide.
Cholyl Conjugation: The final step involves the conjugation of the cholyl group to the tetraglycylhistamine intermediate. This step is usually carried out under mild conditions to preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cholyltetraglycylhistamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the histamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the histamine moiety, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Cholyltetraglycylhistamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and conjugation reactions.
Biology: Investigated for its potential role in modulating histamine receptors and related pathways.
Medicine: Explored for its potential therapeutic applications, particularly in targeting histamine-related conditions.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of cholyltetraglycylhistamine involves its interaction with histamine receptors. The cholyl and glycine modifications enhance its binding affinity and selectivity for specific receptor subtypes. This interaction can modulate various physiological responses, including immune reactions and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cholyldiglycylhistamine
- Cholyltriglycylhistamine
- Cholylglycylhistamine
Uniqueness
Cholyltetraglycylhistamine is unique due to the presence of four glycine residues, which enhance its solubility and stability compared to its analogs. This makes it a valuable compound for various applications, particularly in research and therapeutic contexts.
Propriétés
Numéro CAS |
98584-70-4 |
|---|---|
Formule moléculaire |
C37H59N7O8 |
Poids moléculaire |
729.9 g/mol |
Nom IUPAC |
(4R)-N-[2-[[2-[[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C37H59N7O8/c1-21(25-5-6-26-35-27(14-29(47)37(25,26)3)36(2)10-8-24(45)12-22(36)13-28(35)46)4-7-30(48)40-17-32(50)42-19-34(52)43-18-33(51)41-16-31(49)39-11-9-23-15-38-20-44-23/h15,20-22,24-29,35,45-47H,4-14,16-19H2,1-3H3,(H,38,44)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)/t21-,22+,24-,25-,26+,27+,28-,29+,35+,36+,37-/m1/s1 |
Clé InChI |
BLDKLXOVVLBBIN-KZAFNTRISA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)

![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)


![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)

